molecular formula C13H8BrNO2 B1267366 9-Bromo-2-Nitrofluorene CAS No. 53172-79-5

9-Bromo-2-Nitrofluorene

Cat. No.: B1267366
CAS No.: 53172-79-5
M. Wt: 290.11 g/mol
InChI Key: MQMLOKJKGOPCKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Bromo-2-Nitrofluorene: is an organic compound with the molecular formula C13H8BrNO2 It is a derivative of fluorene, where the hydrogen atoms at positions 9 and 2 are substituted with a bromine atom and a nitro group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 9-Bromo-2-Nitrofluorene typically involves the bromination of 2-nitrofluorene. One common method is as follows:

    Bromination of 2-Nitrofluorene:

Industrial Production Methods:

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, automated addition of reagents, and continuous monitoring of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

9-Bromo-2-Nitrofluorene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium).

    Reduction Reactions: Hydrogen gas, metal catalysts (e.g., palladium on carbon), or metal hydrides (e.g., sodium borohydride).

    Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).

Major Products:

    Substitution Reactions: Products depend on the nucleophile used. For example, substitution with an amine yields 9-amino-2-nitrofluorene.

    Reduction Reactions: Reduction of the nitro group yields 9-bromo-2-aminofluorene.

    Oxidation Reactions: Products vary based on the oxidizing agent and reaction conditions.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: 9-Bromo-2-Nitrofluorene is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biological Studies: The compound is used in studies to understand the effects of brominated and nitro-substituted aromatic compounds on biological systems.

Medicine:

    Drug Development: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting specific biological pathways.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 9-Bromo-2-Nitrofluorene depends on its specific application

    Molecular Targets: The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.

    Pathways Involved: The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target molecules.

Comparison with Similar Compounds

    2-Nitrofluorene: Lacks the bromine substitution at position 9.

    9-Bromofluorene: Lacks the nitro substitution at position 2.

    9-Amino-2-Nitrofluorene: Has an amino group instead of a bromine atom at position 9.

Uniqueness:

    9-Bromo-2-Nitrofluorene: is unique due to the presence of both bromine and nitro groups, which impart distinct chemical reactivity and potential for diverse applications compared to its analogs.

Properties

IUPAC Name

9-bromo-2-nitro-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNO2/c14-13-11-4-2-1-3-9(11)10-6-5-8(15(16)17)7-12(10)13/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMLOKJKGOPCKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3=C(C=C(C=C3)[N+](=O)[O-])C(C2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00279335
Record name 9-Bromo-2-Nitrofluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53172-79-5
Record name NSC12355
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12355
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Bromo-2-Nitrofluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Bromo-2-nitrofluorene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Bromo-2-Nitrofluorene
Reactant of Route 2
9-Bromo-2-Nitrofluorene
Reactant of Route 3
Reactant of Route 3
9-Bromo-2-Nitrofluorene
Reactant of Route 4
Reactant of Route 4
9-Bromo-2-Nitrofluorene
Reactant of Route 5
Reactant of Route 5
9-Bromo-2-Nitrofluorene
Reactant of Route 6
9-Bromo-2-Nitrofluorene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.